DPP4 Inhibitory Activity: Characterizing CAS 890091-66-4 as a Validated Weak Inhibitor for Use as a Negative Control Probe
2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid exhibits an IC50 greater than 100,000 nM against human dipeptidyl peptidase 4 (DPP4) in a biochemical assay using Gly-Pro-p-nitroanilide as substrate [1]. In contrast, potent DPP4 inhibitors within the piperidine-fused structural class frequently achieve IC50 values in the low nanomolar range (e.g., 1.8 nM for certain constrained phenethylamine derivatives [2]). The exceptionally weak inhibitory activity of CAS 890091-66-4 makes it a suitable negative control for target engagement studies, a role not shared by many other piperidine-substituted benzoic acids that may retain partial activity.
| Evidence Dimension | DPP4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Potent DPP4 inhibitors (e.g., constrained phenethylamine derivatives): IC50 = 1.8 nM |
| Quantified Difference | Target compound is >55,000-fold less potent than a representative potent inhibitor |
| Conditions | Inhibition of human seminal plasma DPP4 assessed as pNA release from Gly-Pro-p-nitroanilide substrate; pre-incubated with enzyme for 15 min |
Why This Matters
This establishes CAS 890091-66-4 as a validated, commercially available negative control for DPP4 target engagement studies, enabling researchers to rule out off-target effects when screening more potent analogs.
- [1] BindingDB. (n.d.). BDBM50399725 (CHEMBL2178972): 2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid. Affinity Data for DPP4 and DPP2. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50399725 View Source
- [2] BindingDB. (n.d.). BDBM50371230 (CHEMBL1204389): Potent DPP4 Inhibitor. Affinity Data for DPP4. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50371230 View Source
